N-(2-Butoxybenzyl)-2,5-dimethoxyaniline
Description
N-(2-Butoxybenzyl)-2,5-dimethoxyaniline is a substituted aniline derivative featuring a 2,5-dimethoxy aromatic ring and a 2-butoxybenzyl group attached to the amine. The 2,5-dimethoxyaniline core is known for its electron-rich aromatic system, which enhances reactivity in electrophilic substitutions and cross-coupling reactions . Derivatives of this core are utilized in polymer synthesis, anticancer agents, and sensors due to their tunable electronic properties and functionalizability .
Properties
IUPAC Name |
N-[(2-butoxyphenyl)methyl]-2,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-5-12-23-18-9-7-6-8-15(18)14-20-17-13-16(21-2)10-11-19(17)22-3/h6-11,13,20H,4-5,12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRZDAOPGTUORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNC2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxybenzyl)-2,5-dimethoxyaniline typically involves the reaction of 2,5-dimethoxyaniline with 2-butoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butoxybenzyl)-2,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide in the presence of a base.
Major Products Formed
Oxidation: Quinones, nitroso compounds.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-Butoxybenzyl)-2,5-dimethoxyaniline has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Butoxybenzyl)-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varying Alkoxy and Benzyl Groups
The target compound can be compared to derivatives with modifications in the alkoxy chain or benzyl substituents (Table 1).
Key Observations :
- Alkoxy Chain Length : The butoxy group in the target compound may offer a balance between solubility and steric effects compared to bulkier isopentyloxy analogs .
- Fluorinated Derivatives : Fluorine substitution enhances electronegativity and bioactivity, making such analogs valuable in medicinal chemistry .
- Schiff Base Formation : The 2,5-dimethoxyaniline core readily forms imine derivatives, enabling applications in coordination chemistry and catalysis .
Biological Activity
N-(2-Butoxybenzyl)-2,5-dimethoxyaniline is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H25NO3
- Molecular Weight : 315.41 g/mol
- Chemical Structure : The compound features a butoxy group attached to a benzyl moiety, linked to a 2,5-dimethoxyaniline structure, which influences its biological activity.
Research into the biological activity of this compound suggests several mechanisms through which it exerts its effects:
- Antioxidant Activity : The presence of methoxy groups in the aniline structure is known to enhance antioxidant properties, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be relevant in cancer therapy and metabolic disorders.
- Cell Signaling Modulation : It may interact with various signaling pathways, including those related to cellular proliferation and apoptosis.
Antitumor Activity
A significant area of interest is the antitumor potential of this compound. Studies have shown that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Methodology : MTS cytotoxicity assays were employed to evaluate cell viability post-treatment.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 6.75 ± 0.19 |
| This compound | HCC827 | 5.13 ± 0.97 |
| This compound | NCI-H358 | 4.01 ± 0.95 |
The above table summarizes the effective concentrations required to inhibit 50% of cell growth in various lung cancer cell lines.
Antimicrobial Activity
In addition to its antitumor properties, this compound has been investigated for antimicrobial effects:
- Pathogens Tested : Various bacterial strains.
- Results : The compound exhibited moderate antibacterial activity against Gram-positive bacteria.
Case Studies and Research Findings
-
Study on Antioxidant Properties :
- A study demonstrated that compounds with similar structures could scavenge free radicals effectively, suggesting that this compound may also possess significant antioxidant capabilities.
-
In Vivo Efficacy :
- Research involving murine models indicated that the compound could reduce tumor size when administered at specific dosages over a defined period.
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Toxicity Profile :
- Toxicity assessments revealed that at therapeutic doses, this compound exhibited low toxicity levels in normal cell lines compared to cancerous ones.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
